Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane

thermal stability organosilicon fragrance delivery

Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane (CAS 83863-56-3) is a bifunctional organosilicon compound belonging to the methoxymethylsilane ether class, characterized by two linalool-derived (1,5-dimethyl-1-vinylhex-4-enyl)oxy substituents anchored to a central silicon atom. Its molecular formula is C₂₂H₄₀O₃Si with a molecular weight of 380.64 g/mol, and it is listed under EINECS number 281-120-2.

Molecular Formula C22H40O3Si
Molecular Weight 380.6 g/mol
CAS No. 83863-56-3
Cat. No. B12674737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane
CAS83863-56-3
Molecular FormulaC22H40O3Si
Molecular Weight380.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)O[Si](C)(OC)OC(C)(CCC=C(C)C)C=C)C
InChIInChI=1S/C22H40O3Si/c1-11-21(7,17-13-15-19(3)4)24-26(10,23-9)25-22(8,12-2)18-14-16-20(5)6/h11-12,15-16H,1-2,13-14,17-18H2,3-10H3
InChIKeyQTJNJBLGOFAAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane (CAS 83863-56-3): Procurement-Ready Chemical Identity and Baseline Properties


Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane (CAS 83863-56-3) is a bifunctional organosilicon compound belonging to the methoxymethylsilane ether class, characterized by two linalool-derived (1,5-dimethyl-1-vinylhex-4-enyl)oxy substituents anchored to a central silicon atom . Its molecular formula is C₂₂H₄₀O₃Si with a molecular weight of 380.64 g/mol, and it is listed under EINECS number 281-120-2 . The compound features two terminal vinyl groups and a methoxymethylsilane core, positioning it as a reactive intermediate with potential utility in fragrance delivery, polymer crosslinking, and bio-based silane coupling applications .

Why Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane Cannot Be Replaced by Generic Linalool Derivatives or Simpler Silane Analogs


Generic substitution of Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane with the parent terpene alcohol (linalool) or simpler silane derivatives (e.g., trimethylsilyl linalool, sila-linalool) fails because the target compound uniquely integrates two hydrolytically labile terpene ether bonds with a methoxymethylsilane core and two terminal vinyl groups in a single molecular architecture [1]. This dual-vinyl, dual-terpene design enables simultaneous fragrance release via hydrolysis and covalent incorporation into polymer matrices via hydrosilylation or radical polymerization—a multifunctional capability absent in mono-functional analogs such as linalool (no silane anchor), linalyl acetate (no polymerizable vinyl), or mono-terpene silanes like (E)-[(3,7-dimethyl-2,6-octadienyl)oxy]dimethoxymethylsilane (CAS 70544-83-1) which lack the second terpene moiety and the second vinyl group required for stoichiometric crosslinking .

Quantitative Differentiation Evidence: Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane vs. Closest Analogs


Enhanced Thermal Stability vs. Parent Linalool: 2.1-Fold Higher Boiling Point at 760 mmHg

The target compound exhibits a computed boiling point of approximately 421 °C at 760 mmHg , which is 2.1-fold higher than the boiling point of the parent terpene alcohol linalool (198–199 °C at 760 mmHg) [1]. This significant elevation in boiling point is attributable to the increased molecular weight (380.64 vs. 154.25 g/mol) and the presence of the central silicon atom, which enhances intermolecular van der Waals interactions. The higher boiling point translates to reduced evaporative loss during high-temperature processing, a critical advantage in polymer compounding and prolonged fragrance release applications where volatile terpenes would prematurely dissipate.

thermal stability organosilicon fragrance delivery

Dual-Vinyl Functionality Enabling Crosslinking vs. Non-Polymerizable Linalool and Linalyl Acetate

The target compound possesses two terminal vinyl groups (one on each linalool-derived substituent) that can undergo radical polymerization or hydrosilylation reactions, enabling covalent incorporation into silicone or organic polymer networks . In contrast, linalool and linalyl acetate contain only a single vinyl group each [1], while trimethylsilyl linalool (CAS 59632-77-8) retains the single vinyl group but lacks the methoxymethylsilane hydrolytic site . The dual-vinyl architecture of the target compound provides a stoichiometric advantage for crosslinking density: two reactive sites per molecule vs. one for all mono-vinyl analogs, enabling the formation of networked rather than merely chain-extended structures.

polymer crosslinking dual functionality radical polymerization

Hydrolytic Fragrance Release Mechanism Absent in Carbon-Only Linalool Derivatives

The methoxymethylsilane core and the silicon–oxygen–terpene bonds in the target compound are susceptible to hydrolysis, enabling moisture-triggered release of the parent linalool fragrance alcohol [1]. This hydrolytic release mechanism is fundamentally absent in carbon-only terpene derivatives such as linalyl acetate, which requires enzymatic esterase activity for fragrance regeneration, and in simple trimethylsilyl ethers of linalool (e.g., CAS 59632-77-8), where the Si–O bond hydrolysis releases trimethylsilanol rather than a functional silane anchor [2]. The methoxymethylsilane architecture uniquely provides dual hydrolytic sites (methoxy and terpene-oxy) that can be sequentially activated, offering a two-stage release profile not available with mono-alkoxysilane analogs such as (E)-[(3,7-dimethyl-2,6-octadienyl)oxy]dimethoxymethylsilane (CAS 70544-83-1) .

controlled release hydrolysis fragrance delivery silane ether

Renewable Carbon Content: Bio-Based Terpene Platform vs. Petrochemical Silane Coupling Agents

The target compound derives its two terpene substituents from linalool, a naturally occurring monoterpene alcohol widely available from botanical sources (e.g., coriander, lavender, citrus oils), giving the molecule a renewable carbon content of approximately 73% by mass (20 of 22 carbon atoms are terpene-derived) . In contrast, conventional silane coupling agents such as vinyltrimethoxysilane (CAS 2768-02-7) and methacryloxypropyltrimethoxysilane (CAS 2530-85-0) are entirely petrochemical in origin with 0% renewable carbon content [1]. This structural distinction positions the target compound as a bridge between bio-based raw material mandates and organosilicon functionality, relevant for procurement in jurisdictions with bio-content requirements or for formulators pursuing sustainability certifications.

bio-based sustainability renewable carbon green chemistry

Optimal Application Scenarios for Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane Based on Quantitative Differentiation


Moisture-Triggered Fragrance Delivery in Laundry and Surface Coatings

The dual hydrolytic Si–O–terpene architecture (Section 3, Evidence Item 3) makes this compound suited for rinse-cycle fabric softeners or humidity-cured surface coatings where ambient moisture initiates controlled linalool release over extended periods. The two terpene leaving groups per molecule provide a higher fragrance payload compared to mono-terpene silane analogs, while the residual silanol-functional surface can covalently bond to hydroxyl-bearing substrates (cotton, silica, metal oxides), minimizing wash-off losses that plague conventional physisorbed fragrance formulations [1].

Bio-Based Crosslinker for High-Temperature Silicone Elastomer Formulations

The combination of dual vinyl functionality (Section 3, Evidence Item 2) and elevated thermal stability with a boiling point approximately 421 °C (Section 3, Evidence Item 1) supports use as a renewable-derived crosslinking co-agent in silicone elastomer systems processed above 150 °C. At these temperatures, conventional linalool (boiling point 198 °C) would evaporate before crosslinking occurs, whereas the silane-anchored target compound remains in the matrix, enabling hydrosilylation or peroxide-initiated vulcanization to incorporate the terpene moiety covalently into the cured network .

Sustainable Silane Coupling Agent for Natural Fiber-Reinforced Composites

With approximately 73% renewable carbon content (Section 3, Evidence Item 4), this compound can serve as a bio-based silane coupling agent for natural fiber (e.g., flax, jute, wood flour) reinforcement in polyolefin or PLA composites. The methoxymethylsilane group hydrolyzes to form silanol bonds with cellulosic fiber surfaces, while the terpene-derived vinyl groups co-polymerize with the matrix or provide compatibilization through hydrophobic interactions—a dual mechanism supporting both interfacial adhesion and bio-content certification goals that conventional petrochemical silanes cannot simultaneously fulfill [2].

Research Tool for C/Si Bioisosterism and Olfactory Receptor Studies

The close structural relationship to linalool—with the central carbon replaced by a silicon-containing methoxymethylsilane core—makes this compound a valuable probe for investigating C/Si bioisosterism in olfactory receptor binding, as established by the sila-linalool research framework [3]. The dual-terpene architecture allows dose-response studies comparing monomeric (mono-terpene silane) vs. dimeric (this compound) ligand presentation, enabling elucidation of whether olfactory or pheromone receptors recognize the terpene moiety in a stoichiometry-dependent manner.

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